N-(3-cyanothiophen-2-yl)-4-(3,5-dimethylpyrazol-1-yl)benzamide
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Overview
Description
N-(3-cyanothiophen-2-yl)-4-(3,5-dimethylpyrazol-1-yl)benzamide is a complex organic compound that features a benzamide core substituted with a 3-cyanothiophen-2-yl group and a 3,5-dimethylpyrazol-1-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-cyanothiophen-2-yl)-4-(3,5-dimethylpyrazol-1-yl)benzamide typically involves multi-step organic reactions. One common approach is to start with the synthesis of the benzamide core, followed by the introduction of the 3-cyanothiophen-2-yl and 3,5-dimethylpyrazol-1-yl groups through nucleophilic substitution reactions. The reaction conditions often require the use of strong bases, such as sodium hydride or potassium tert-butoxide, and polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization, column chromatography, and high-performance liquid chromatography (HPLC) are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(3-cyanothiophen-2-yl)-4-(3,5-dimethylpyrazol-1-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert the nitrile group to an amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Sodium hydride in DMF or potassium tert-butoxide in DMSO.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce primary amines.
Scientific Research Applications
N-(3-cyanothiophen-2-yl)-4-(3,5-dimethylpyrazol-1-yl)benzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored as a candidate for drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, such as organic semiconductors or photovoltaic cells.
Mechanism of Action
The mechanism of action of N-(3-cyanothiophen-2-yl)-4-(3,5-dimethylpyrazol-1-yl)benzamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to form hydrogen bonds, π-π interactions, and hydrophobic interactions with its targets, influencing biological pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
N-(3-cyanothiophen-2-yl)-4-(3,5-dimethylpyrazol-1-yl)benzamide: Unique due to its specific substitution pattern and potential bioactivity.
N-(3-cyanothiophen-2-yl)-4-(1H-pyrazol-1-yl)benzamide: Lacks the dimethyl groups on the pyrazole ring, which may affect its reactivity and biological activity.
N-(3-cyanothiophen-2-yl)-4-(3,5-dimethyl-1H-pyrazol-1-yl)benzamide: Similar structure but with different substitution on the pyrazole ring.
Uniqueness
This compound stands out due to its combination of a benzamide core with both a 3-cyanothiophen-2-yl group and a 3,5-dimethylpyrazol-1-yl group. This unique structure imparts specific chemical properties and potential biological activities that are not observed in closely related compounds.
Properties
IUPAC Name |
N-(3-cyanothiophen-2-yl)-4-(3,5-dimethylpyrazol-1-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N4OS/c1-11-9-12(2)21(20-11)15-5-3-13(4-6-15)16(22)19-17-14(10-18)7-8-23-17/h3-9H,1-2H3,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADUAZBUTRNEOCF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=CC=C(C=C2)C(=O)NC3=C(C=CS3)C#N)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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